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Compound of Interest

Compound Name: HA-100

Cat. No.: B1662385 Get Quote

An In-depth Technical Guide on the Discovery, Development, and Application of the Protein

Kinase Inhibitor HA-100 for Research Use.

This guide provides a comprehensive overview of the protein kinase inhibitor HA-100, an

isoquinolinesulfonamide derivative. It is intended for researchers, scientists, and drug

development professionals, offering detailed information on its discovery, mechanism of action,

experimental protocols, and key in vitro and in vivo findings. All quantitative data is presented in

structured tables, and signaling pathways and experimental workflows are visualized using

diagrams to facilitate understanding.

Discovery and Development
HA-100, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, emerged from a series of

studies in the 1980s by Hagiwara, Hidaka, and colleagues, who were investigating

isoquinolinesulfonamide derivatives as a new class of protein kinase inhibitors. These

pioneering efforts aimed to develop pharmacological tools to dissect the roles of various protein

kinases in cellular processes.

HA-100 was identified as a potent inhibitor of several serine/threonine kinases, including

cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase

C (PKC), and myosin light chain kinase (MLCK). Its discovery provided researchers with a

valuable tool to probe the physiological functions of these enzymes. The synthesis of HA-100 is

based on the reaction of 5-isoquinolinesulfonyl chloride with piperazine.
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Mechanism of Action
HA-100 exerts its inhibitory effects by competing with ATP for the catalytic site of the target

kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the

substrate protein, thereby blocking the downstream signaling events. The inhibitory constants

(Ki) and the half-maximal inhibitory concentrations (IC50) for its primary targets are

summarized in the tables below, showcasing its inhibitory profile.

Quantitative Data Summary
The following tables summarize the key quantitative data for HA-100's inhibitory activity against

various protein kinases.

Table 1: IC50 Values of HA-100 for Various Protein Kinases

Protein Kinase IC50 (µM)

cGMP-dependent protein kinase (PKG) 4[1][2]

cAMP-dependent protein kinase (PKA) 8[1][2]

Protein Kinase C (PKC) 12[1][2]

Myosin Light Chain Kinase (MLCK) 240[1][2]

Table 2: Ki Values of HA-100

Protein Kinase Ki (µM) Notes

Myosin Light Chain Kinase

(MLCK)
61

Competitive with respect to

ATP

Protein Kinase C (PKC) 6.5
Competitive with respect to

ATP

Experimental Protocols
This section details the methodologies for key experiments involving HA-100.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of HA-100 (1-(5-
Isoquinolinesulfonyl)piperazine)
The synthesis of HA-100 involves the reaction of 5-isoquinolinesulfonyl chloride with

piperazine. A general procedure based on the synthesis of related isoquinolinesulfonamide

derivatives is as follows:

Preparation of 5-Isoquinolinesulfonyl Chloride: This intermediate can be synthesized from

isoquinoline-5-sulfonic acid.

Reaction with Piperazine: 5-Isoquinolinesulfonyl chloride is reacted with an excess of

piperazine in an inert solvent (e.g., dichloromethane) at room temperature. The excess

piperazine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Purification: The reaction mixture is washed with water to remove piperazine hydrochloride

and excess piperazine. The organic layer is then dried over anhydrous sodium sulfate and

the solvent is evaporated. The resulting crude product is purified by column chromatography

or recrystallization to yield pure HA-100.

In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of HA-100 against PKA, PKC, and PKG can be determined using a

radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP

into a specific substrate.

Materials:

Purified protein kinase (PKA, PKC, or PKG)

Specific substrate peptide for each kinase (e.g., Kemptide for PKA)

[γ-³²P]ATP

HA-100 (dissolved in DMSO)

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Phosphocellulose paper
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Phosphoric acid wash solution

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase

reaction buffer.

Add varying concentrations of HA-100 to the reaction mixture and pre-incubate for a short

period.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the radioactivity incorporated into the substrate using a scintillation counter.

Calculate the percentage of kinase inhibition at each HA-100 concentration and determine

the IC50 value by plotting the data.

In Vivo Studies
While extensive in vivo studies specifically focusing on HA-100 are limited in the readily

available literature, the pharmacological effects of isoquinolinesulfonamide derivatives have

been investigated in various animal models. These studies have primarily focused on the

cardiovascular system, given the role of the target kinases in smooth muscle contraction and

relaxation.

Studies on related compounds have demonstrated effects such as vasodilation and reduction

of blood pressure, which are consistent with the inhibition of kinases like MLCK and ROCK that

are involved in smooth muscle contraction. For instance, some isoquinolinesulfonamide

derivatives have been shown to increase arterial blood flow in dogs.
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Visualizations
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Caption: Signaling pathways inhibited by HA-100.

Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for a radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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